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Compound of Interest

Compound Name: 3-(Allyloxy)oxetane

Cat. No.: B1330429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive characterization of 3-(Allyloxy)oxetane (CAS

Number: 6777-00-0), a heterocyclic building block with growing interest in medicinal chemistry

and materials science. The oxetane ring, a four-membered cyclic ether, is recognized as a

valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved

physicochemical properties in drug candidates, such as enhanced solubility and metabolic

stability. This document summarizes the known physicochemical properties, outlines a

probable synthetic route, and provides predicted spectroscopic data to facilitate its use in

research and development.

Physicochemical Properties
3-(Allyloxy)oxetane is a colorless to almost colorless liquid at room temperature. A summary

of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-(Allyloxy)oxetane
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Property Value Source(s)

CAS Number 6777-00-0 Generic

Molecular Formula C₆H₁₀O₂ [1]

Molecular Weight 114.14 g/mol [1]

Appearance
Colorless to Almost colorless

clear liquid
[1]

Boiling Point 64 °C @ 25 mmHg [1]

Density 0.98 g/cm³ [1]

Refractive Index 1.44 [1]

Purity ≥95% (GC) Generic

XLogP3 0.4 [1]

Topological Polar Surface Area 18.5 Å² [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 3 [1]

Synthesis Protocol
A common and effective method for the synthesis of 3-(Allyloxy)oxetane is the Williamson

ether synthesis. This reaction involves the deprotonation of 3-hydroxyoxetane to form an

alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide, typically

allyl bromide.

Experimental Protocol: Williamson Ether Synthesis
Materials:

3-Hydroxyoxetane
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Allyl bromide

Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation

setup or chromatography columns)

Procedure:

To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous THF under an inert atmosphere

(e.g., nitrogen or argon), slowly add sodium hydride (1.1 eq) at 0 °C.

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and

stir for an additional 1 hour to ensure complete formation of the alkoxide.

Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NH₄Cl solution.

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography on silica gel to

yield 3-(Allyloxy)oxetane.
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Caption: Synthetic workflow for 3-(Allyloxy)oxetane.

Spectroscopic Characterization
Detailed experimental spectroscopic data for 3-(Allyloxy)oxetane is not readily available in

public databases. The following tables provide predicted data based on the chemical structure

and typical values for similar compounds.

¹H NMR Spectroscopy (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-(Allyloxy)oxetane

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-a (CH₂) ~ 4.6 - 4.8 m -

H-b (CH) ~ 4.4 - 4.6 m -

H-c (CH₂) ~ 4.0 - 4.2 d ~ 5.5

H-d (CH) ~ 5.8 - 6.0 m -

H-e (CH₂) ~ 5.1 - 5.3 m -

¹³C NMR Spectroscopy (Predicted)
Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(Allyloxy)oxetane

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (CH₂) ~ 74 - 76

C-2 (CH) ~ 70 - 72

C-3 (CH₂) ~ 70 - 72

C-4 (CH) ~ 134 - 136

C-5 (CH₂) ~ 116 - 118
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FT-IR Spectroscopy (Predicted)
Table 4: Predicted FT-IR Absorption Bands for 3-(Allyloxy)oxetane

Wavenumber (cm⁻¹) Vibration Type Functional Group

~ 3080 C-H stretch =C-H (alkene)

~ 2950 - 2850 C-H stretch C-H (alkane)

~ 1645 C=C stretch C=C (alkene)

~ 1100 C-O stretch C-O-C (ether)

~ 980 C-O stretch Oxetane ring

Mass Spectrometry (Predicted Fragmentation)
The electron ionization mass spectrum of 3-(Allyloxy)oxetane is expected to show a molecular

ion peak (M⁺) at m/z 114. Key fragmentation patterns would likely involve cleavage of the allyl

group and fragmentation of the oxetane ring.

Table 5: Predicted Key Mass Spectrum Fragments for 3-(Allyloxy)oxetane

m/z Possible Fragment

114 [M]⁺

99 [M - CH₃]⁺

85 [M - C₂H₅]⁺

73 [M - C₃H₅]⁺ (loss of allyl group)

57 [C₃H₅O]⁺

41 [C₃H₅]⁺ (allyl cation)

Applications in Drug Development and Research
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The oxetane moiety is increasingly utilized in medicinal chemistry as a bioisosteric replacement

for gem-dimethyl and carbonyl groups. This substitution can lead to significant improvements in

a molecule's physicochemical properties, including:

Increased Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility

of a parent molecule.

Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic

degradation compared to more labile functional groups.

Modulation of Lipophilicity: Introduction of an oxetane can fine-tune the lipophilicity (LogP) of

a compound, which is a critical parameter for drug absorption and distribution.

3-(Allyloxy)oxetane, with its reactive allyl group, serves as a versatile building block for the

introduction of the oxetane motif into more complex molecules through various chemical

transformations such as hydroboration-oxidation, epoxidation, and olefin metathesis. There is

also potential for this compound to be explored as an antineoplastic and anti-inflammatory

agent[1].

Caption: Analytical workflow for 3-(Allyloxy)oxetane.

Safety Information
Detailed toxicology data for 3-(Allyloxy)oxetane is not widely available. As with all laboratory

chemicals, it should be handled with appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated

fume hood.

Conclusion
3-(Allyloxy)oxetane is a valuable chemical intermediate with significant potential in drug

discovery and materials science. This guide provides a foundational understanding of its

properties and synthesis, which can aid researchers in its effective utilization. Further

experimental validation of the predicted spectroscopic data is encouraged to build a more

complete characterization profile of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide to 3-(Allyloxy)oxetane (CAS:
6777-00-0)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330429#3-allyloxy-oxetane-cas-number-6777-00-0-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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